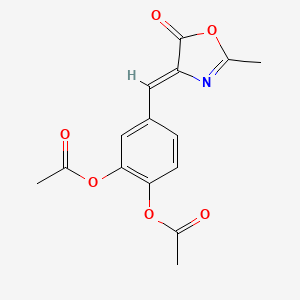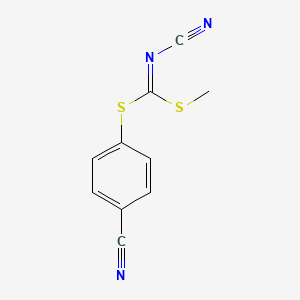
(4-Cyanophenyl) methyl cyanocarbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
(4-Cyanophenyl) methyl cyanocarbonimidodithioate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, often with halogenated reagents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(4-Cyanophenyl) methyl cyanocarbonimidodithioate is widely used in scientific research, particularly in:
Chemistry: It serves as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Cyanophenyl) methyl cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and altering their function, which can lead to various biological outcomes .
Comparaison Avec Des Composés Similaires
(4-Cyanophenyl) methyl cyanocarbonimidodithioate can be compared with other similar compounds, such as:
- (4-Cyanophenyl) methyl thiocyanate
- (4-Cyanophenyl) methyl isothiocyanate
- (4-Cyanophenyl) methyl dithiocarbamate
These compounds share similar structural features but differ in their chemical properties and reactivity, making this compound unique in its applications and effects .
Propriétés
Formule moléculaire |
C10H7N3S2 |
|---|---|
Poids moléculaire |
233.3 g/mol |
Nom IUPAC |
[(4-cyanophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C10H7N3S2/c1-14-10(13-7-12)15-9-4-2-8(6-11)3-5-9/h2-5H,1H3 |
Clé InChI |
CBFJUPIBHGXTSW-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NC#N)SC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



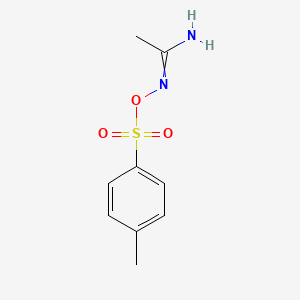
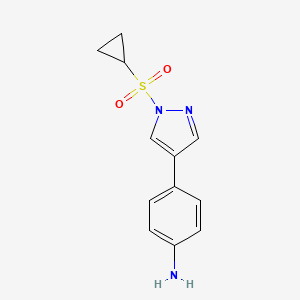
![N,N-Diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724316.png)
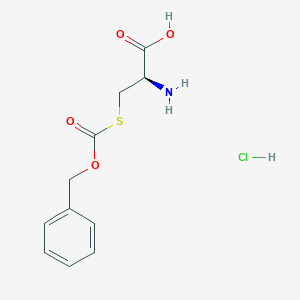
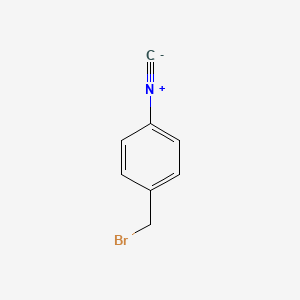
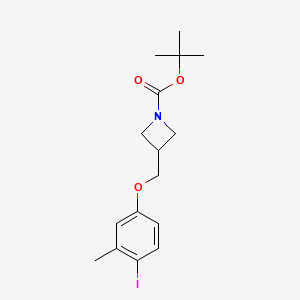
![disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate](/img/structure/B13724342.png)
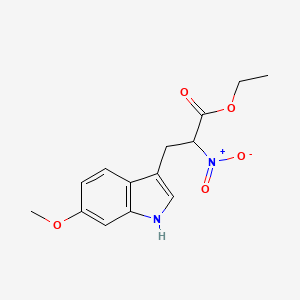
![1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724351.png)



